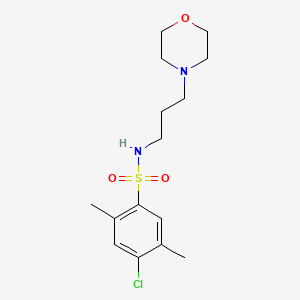
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and materials science. This compound features a benzene ring substituted with chlorine, methyl groups, and a morpholinylpropyl group attached to a sulfonamide functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The chlorine atom on the benzene ring can be reduced to form aniline derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as iron powder or hydrogen gas in the presence of a catalyst are employed.
Substitution: Typical reagents include nitric acid for nitration and bromine for halogenation.
Major Products Formed:
Oxidation: 4-chloro-2,5-dimethylbenzenesulfonyl chloride or 4-chloro-2,5-dimethylbenzenesulfonic acid.
Reduction: 4-chloro-2,5-dimethylaniline.
Substitution: Nitro derivatives or additional halogenated products.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various organic reactions.
Biology: In biological research, 4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can be used as a probe to study enzyme inhibition or as a potential inhibitor for specific biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with antibacterial, antifungal, or anti-inflammatory properties.
Industry: In the materials industry, this compound can be used in the production of polymers, coatings, and other advanced materials due to its chemical stability and reactivity.
作用机制
The mechanism by which 4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing the catalysis of specific biochemical reactions. The molecular targets and pathways involved would vary based on the biological system and the intended use of the compound.
相似化合物的比较
4-chloro-2,5-dimethylbenzenesulfonamide
4-chloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Uniqueness: 4-Chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to its specific combination of substituents on the benzene ring, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups, along with the morpholinylpropyl group, provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNNPLGRPYUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














